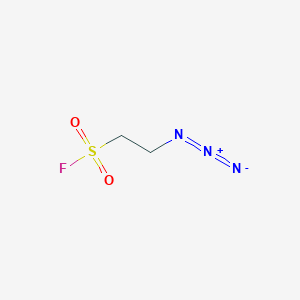

2-叠氮乙磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonyl fluoride compounds is well-documented in the provided papers. Paper describes a metal-free synthesis of 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride (ESF) and organic azides. This method is scalable and proceeds smoothly under metal-free conditions, which could be relevant for the synthesis of 2-azidoethanesulfonyl fluoride. Paper reports a metal-free synthesis of arylsulfonyl fluorides using organophotoredox conditions, which might be adapted for the synthesis of alkyl sulfonyl fluorides like 2-azidoethanesulfonyl fluoride. Paper details the synthesis of fluorosulfonyl 1,2,3-triazoles using bromovinylsulfonyl fluoride, suggesting that bromovinylsulfonyl fluoride could be a potential precursor for the synthesis of related compounds.

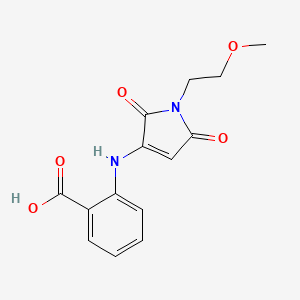

Molecular Structure Analysis

The molecular structure of 2-azidoethanesulfonyl fluoride can be inferred from the structures of related compounds discussed in the papers. The presence of the azido group and the sulfonyl fluoride moiety in the same molecule would likely confer unique reactivity patterns, as seen in the triazole derivatives synthesized in the studies. The azido group is a versatile functional group that can participate in click chemistry reactions, as indicated by the synthesis of 1-substituted-1,2,3-triazoles in paper .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl fluoride compounds is highlighted in the papers. In paper , the 1-substituted-1,2,3-triazole products undergo a Michael addition reaction with a second equivalent of ESF under acidic conditions. This suggests that 2-azidoethanesulfonyl fluoride could also participate in similar nucleophilic addition reactions. The broad functional group tolerance observed in the synthesis of arylsulfonyl fluorides in paper indicates that 2-azidoethanesulfonyl fluoride might also exhibit a wide substrate scope in its reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-azidoethanesulfonyl fluoride are not directly reported in the papers, the properties of similar sulfonyl fluoride compounds can provide some insights. Sulfonyl fluorides are generally stable and can be stored on the bench, as mentioned in paper . The reactivity of these compounds under different conditions, such as organophotoredox conditions in paper and metal-free conditions in paper , suggests that 2-azidoethanesulfonyl fluoride would also have distinct reactivity profiles depending on the reaction conditions. The presence of both the azido and sulfonyl fluoride groups in the molecule would likely influence its boiling point, solubility, and stability.

科学研究应用

合成和化学生物学

2-叠氮乙磺酰氟和相关的磺酰氟在化学合成中具有重要意义,特别是在新型高效合成方法的开发中。Laudadio 等人(2019 年)描述了一种温和且对环境无害的电化学方法来制备磺酰氟,展示了广泛的底物范围,包括各种烷基和芳基硫醇或二硫化物 (Laudadio 等人,2019 年)。徐等人(2019 年)提出了一种通过可见光介导的脱羧氟磺酰乙基化合成脂肪族磺酰氟的方法,适用于一系列羧酸 (徐等人,2019 年)。聂等人(2020 年)报道了开发了一种具有氟磺酰自由基 (FSO2 •) 的自由基氟磺酰化反应,这是一种获得烯基磺酰氟的新方法 (聂等人,2020 年)。

氟离子识别

Cametti 和 Rissanen(2009 年)讨论了氟离子识别在各种工业应用中的重要性及其对人类饮食和病理的影响 (Cametti 和 Rissanen,2009 年)。

制药应用

磺酰氟(如 2-叠氮乙磺酰氟)在制药和药物设计中发挥着作用。张等人(2014 年)讨论了四氟乙烷 β-内酯衍生物,它们被用作药物设计中的二氟甲基化和三氟甲基化试剂 (张等人,2014 年)。

环境和材料科学

磺酰氟也与环境科学和材料应用相关。朴等人(2016 年)探索了热活化过硫酸盐氧化全氟烷基物质,这与地下水修复有关 (朴等人,2016 年)。刘等人(2010 年)报道了氟介导的空心 TiO2 微球合成,展示了它们在水处理中的光催化选择性 (刘等人,2010 年)。

属性

IUPAC Name |

2-azidoethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZYYVUMQXBCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidoethane-1-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)